(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
2-[(3,5-dimethylphenyl)iminomethyl]-1-benzofuran-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-5-11(2)7-12(6-10)18-9-16-17(20)14-4-3-13(19)8-15(14)21-16/h3-9,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNVWJVQJGOVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C3=C(O2)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3,5-dimethylaniline with 6-hydroxybenzo[b]furan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted benzo[b]furan compounds, each with distinct chemical and physical properties .
Scientific Research Applications
(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and environmental applications.
Mechanism of Action
The mechanism of action of (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]furan derivatives and indole derivatives, such as:
- 2-{[(3,5-Dimethylphenyl)amino]methylene}-benzo[b]furan-3-one
- 2-{[(3,5-Dimethylphenyl)amino]methylene}-6-methoxybenzo[b]furan-3-one
- Indole derivatives with similar structural features .
Uniqueness
What sets (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one apart is its unique combination of a benzo[b]furan core with a 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a compound with potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 285.32 g/mol. Its structure features a benzofuran core substituted with a dimethylphenyl group and a hydroxyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
| InChI Key | [Insert InChI Key] |
Antitumor Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines by increasing the production of reactive oxygen species (ROS). This oxidative stress leads to mitochondrial dysfunction and activation of caspases, which are crucial for the apoptotic process .
Case Study: Induction of Apoptosis
In vitro studies demonstrated that (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one effectively reduced cell viability in leukemia cells by promoting ROS generation. The mechanism involves:
- Increased ROS Levels : Elevated levels of hydrogen peroxide were observed post-exposure.
- Caspase Activation : Enhanced activity of caspases 3 and 7 was noted after treatment.
These findings align with previous research indicating that benzofuran derivatives can trigger apoptotic pathways through oxidative mechanisms .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Research indicates that it can mitigate neuronal damage caused by oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions.
Mechanism of Neuroprotection
The neuroprotective action is hypothesized to involve:
- Reduction of Oxidative Damage : By scavenging free radicals and reducing ROS levels.
- Regulation of Neuroinflammatory Responses : Modulating inflammatory cytokines that contribute to neuronal injury.
Cytotoxicity Profile
A comprehensive cytotoxicity assessment revealed that while the compound exhibits strong activity against cancer cells, it shows selective toxicity, sparing normal cells at certain concentrations. This selectivity is critical for minimizing side effects during potential therapeutic applications.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | ROS Induction |
| MCF-7 (Breast Cancer) | 20 | Apoptosis via Caspase Activation |
| SH-SY5Y (Neuroblastoma) | 25 | Neuroprotection via ROS Scavenging |
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one?
Methodological Answer: The synthesis involves constructing the benzofuran core and introducing the methylidene amino group. Key steps include:
- Core formation : Use a [3,3]-sigmatropic rearrangement or cross-metathesis to assemble the dihydrobenzofuran ring (e.g., Rh-catalyzed cyclization or Grubbs catalyst for olefin metathesis) .
- Substituent introduction : Condense 3,5-dimethylaniline with the keto group of the benzofuran-3-one intermediate under acidic conditions (e.g., acetic acid catalysis) to form the Schiff base.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) for high-purity yields. Monitor reaction progress via TLC and confirm structures using NMR .
Q. How can analytical methods be optimized for detecting and quantifying this compound in complex matrices?
Methodological Answer:
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Adjust pH to 3–4 with formic acid to enhance retention of the phenolic -OH group .
- LC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Optimize MRM transitions for the [M-H]⁻ ion (e.g., m/z 324 → 281 for quantification). Validate with deuterated internal standards (e.g., triclosan-d3) to correct matrix effects .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to resolve tautomeric forms (keto-enol equilibrium). Assign the Z-configuration via NOESY correlations between the methylidene proton and 3,5-dimethylphenyl substituents .
- HRMS : Confirm molecular formula via ESI-HRMS (e.g., observed m/z 324.1345 for C₁₈H₁₇NO₃⁻).
- X-ray crystallography : Grow single crystals in methanol/water (7:3) to unambiguously determine stereochemistry and hydrogen-bonding patterns .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Stability assay : Prepare solutions in buffers (pH 2–10) and incubate at 4°C, 25°C, and 40°C. Monitor degradation via HPLC-UV (λ = 280 nm) at 0, 24, and 72 hours.
- Findings : The compound is most stable at pH 5–6 (hydroxy group protonated) and ≤25°C. Degradation products include hydrolyzed Schiff base derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?
Methodological Answer:
- Docking studies : Use Discovery Studio to dock the compound into target proteins (e.g., kinases or GPCRs). Apply CHARMm force fields and optimize ligand flexibility.
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Validate with experimental IC₅₀ values from kinase inhibition assays .
Q. How can contradictory spectral data in literature (e.g., tautomerism) be resolved?
Methodological Answer:
Q. What strategies address low regioselectivity during benzofuran functionalization?
Methodological Answer:
- Directing groups : Introduce a temporary methoxy group at C6 to steer electrophilic substitution. Remove via BBr₃ demethylation post-functionalization.
- Microwave-assisted synthesis : Enhance regioselectivity under controlled heating (120°C, 30 min) to favor para-substitution on the 3,5-dimethylphenyl ring .
Q. How can green chemistry principles improve synthesis scalability?
Methodological Answer:
Q. What mechanistic insights explain the compound’s anti-inflammatory activity?
Methodological Answer:
- Pathway analysis : Perform RNA-seq on treated macrophages to identify downregulated NF-κB targets (e.g., COX-2, IL-6). Validate via siRNA knockdown and luciferase reporter assays.
- SAR studies : Modify the hydroxy group to esters or ethers; observe reduced activity, confirming its role in H-bond donation to IKKβ .
Q. How can reproducibility challenges in spectral data be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
